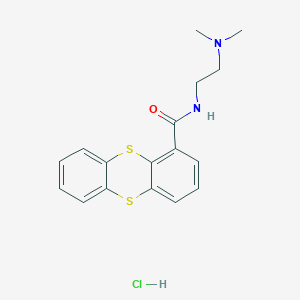
Diisononyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisononyl phosphate is an organophosphate compound with the molecular formula C18H39O4P . It is commonly used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability. This compound is particularly valued for its ability to impart these properties to polyvinyl chloride (PVC) and other polymers.
準備方法
Synthetic Routes and Reaction Conditions: Diisononyl phosphate is typically synthesized through the esterification of phosphoric acid with isononyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phosphoric acid and isononyl alcohol, are mixed in a reactor equipped with heating and stirring mechanisms. The reaction mixture is then heated to the desired temperature, and the acid catalyst is added. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: Diisononyl phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and isononyl alcohol.
Oxidation: Under oxidative conditions, this compound can be converted to its corresponding phosphate ester derivatives.
Substitution: this compound can participate in substitution reactions where the isononyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various alkylating or arylating agents, often in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Phosphoric acid and isononyl alcohol.
Oxidation: Phosphate ester derivatives.
Substitution: New organophosphate compounds with different alkyl or aryl groups.
科学的研究の応用
Diisononyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and copolymers.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential use in drug delivery systems due to its ability to enhance the flexibility and stability of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC products, including cables, flooring, and medical devices.
作用機序
The mechanism by which diisononyl phosphate exerts its effects is primarily through its interaction with polymer matrices. By incorporating into the polymer structure, this compound increases the flexibility and workability of the material. On a molecular level, it acts by reducing intermolecular forces between polymer chains, allowing them to move more freely.
In biological systems, this compound may interact with cellular membranes and proteins, potentially disrupting normal cellular functions. Its exact molecular targets and pathways are still under investigation, but it is believed to affect endocrine signaling pathways.
類似化合物との比較
Diisononyl phosphate is often compared to other plasticizers, such as:
Diisononyl phthalate (DINP): Another widely used plasticizer with similar applications in PVC products. this compound is considered to have a lower environmental impact.
Diisodecyl phthalate (DIDP): Similar in structure and function to this compound but with slightly different physical properties.
Tris-2-ethylhexyl phosphate (TEHP): Another organophosphate plasticizer with similar applications but different chemical properties.
Uniqueness: this compound is unique in its balance of flexibility, durability, and lower environmental impact compared to some other plasticizers. Its ability to enhance the properties of PVC and other polymers while being less harmful to the environment makes it a valuable compound in various applications.
特性
CAS番号 |
27253-58-3 |
|---|---|
分子式 |
C18H39O4P |
分子量 |
350.5 g/mol |
IUPAC名 |
bis(7-methyloctyl) hydrogen phosphate |
InChI |
InChI=1S/C18H39O4P/c1-17(2)13-9-5-7-11-15-21-23(19,20)22-16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3,(H,19,20) |
InChIキー |
CELFQJLWIWWAPB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCOP(=O)(O)OCCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




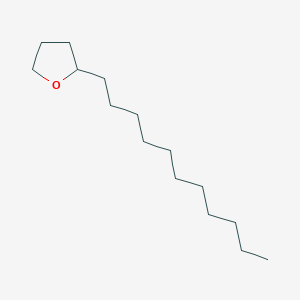
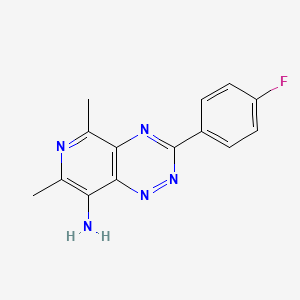
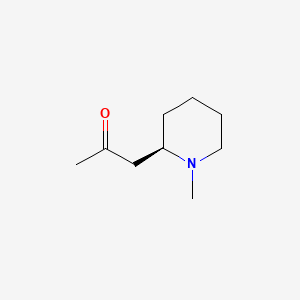

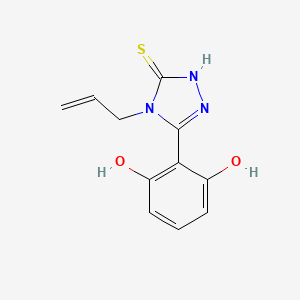
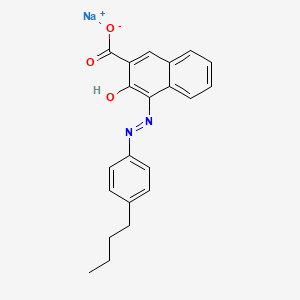
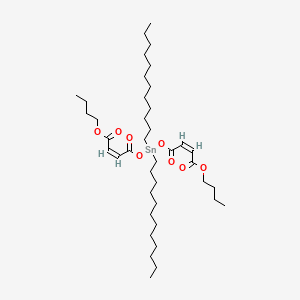

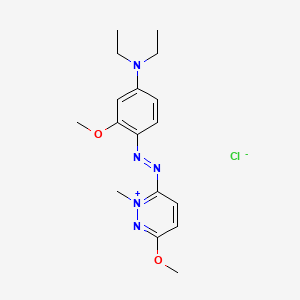
![5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]](/img/structure/B12688161.png)
